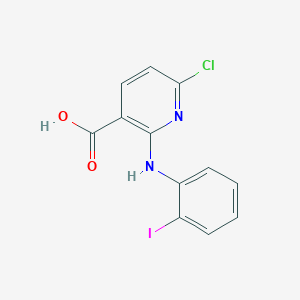
6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid” is a complex organic compound. It is a derivative of pyridinecarboxylic acid, which is a group of organic compounds that are monocarboxylic derivatives of pyridine . The molecular formula for 6-Chloro-2-pyridinecarboxylic acid is C6H4ClNO2 .
Molecular Structure Analysis
The molecular structure of a compound can be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry. Unfortunately, specific structural data for “this compound” is not available .Scientific Research Applications
Synthesis and Structural Characterization
One area of scientific research involving similar compounds to 6-Chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid focuses on the synthesis and structural characterization of novel compounds. For example, research has been conducted on the synthesis of novel 3-Chloro-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxamide compounds through a series of chemical reactions starting from 2,3-dichloropyridine. This synthesis pathway includes hydrazinolysis, cyclization, chlorination, oxidation, and hydrolysis steps, highlighting the complex processes involved in creating new chemical entities with potential applications in various scientific fields (Yang Yun-shang, 2010).
Molecular Structure and Computational Study
Another study focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives. These compounds were examined through X-ray diffraction, density-functional-theory (DFT) calculations, and their tautomeric forms and thermodynamic properties were analyzed. Such research provides insights into the stability and reactivity of similar compounds, which could be relevant for the development of new materials or pharmaceuticals (Li-qun Shen et al., 2012).
Luminescent Properties of Coordination Compounds
Research on the luminescent properties of Nd3+-doped organic complexes, including those with pyridine derivative ligands, showcases the potential application of these compounds in the development of new luminescent materials. Such materials could have applications in optoelectronics, sensing technologies, and more. The study involved synthesizing the complex, confirming the coordination between ligands and central ions, and analyzing the complex's fluorescence spectrum and quantum efficiency (Yunxia Ye et al., 2013).
Antimicrobial Activities
Research on the antimicrobial and antimycobacterial activities of nicotinic acid hydrazide derivatives, which are structurally related to pyridine carboxylic acids, highlights the pharmaceutical applications of these compounds. Such studies are crucial for discovering new antimicrobial agents amid rising antibiotic resistance. The compounds were evaluated for their activity against various bacterial and fungal strains, demonstrating the potential of pyridine derivatives in developing new antimicrobial agents (.. R.V.Sidhaye et al., 2011).
Development of Synthesis Methods for Clinical Studies
The development of multi-kilogram-scale synthesis methods for specific pyridine derivatives, such as AZD1283, showcases the application of these compounds in clinical research. This research involves optimizing synthesis pathways for large-scale production, supporting preclinical and clinical studies. Such developments are essential for advancing new drugs through the pipeline from laboratory research to patient care (S. Andersen et al., 2013).
Mechanism of Action
Target of Action
It’s worth noting that pyridinecarboxylic acids, which this compound is a derivative of, are known to interact with various biological targets .
Mode of Action
It’s known that pyridinecarboxylic acids can interact with their targets through various mechanisms, including hydrogen bonding and electrostatic interactions .
Biochemical Pathways
Pyridinecarboxylic acids are known to be involved in a variety of biochemical processes .
Properties
IUPAC Name |
6-chloro-2-(2-iodoanilino)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClIN2O2/c13-10-6-5-7(12(17)18)11(16-10)15-9-4-2-1-3-8(9)14/h1-6H,(H,15,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMXCAYVBCCBOJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC(=N2)Cl)C(=O)O)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClIN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
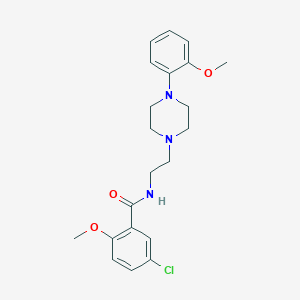

![N-[5-((Z)-2-{4-[(mesitylamino)sulfonyl]phenyl}vinyl)-3-methylisoxazol-4-yl]propanamide](/img/structure/B2808458.png)
![(Z)-methyl 2-((4-benzoylbenzoyl)imino)-3-(2-methoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2808459.png)
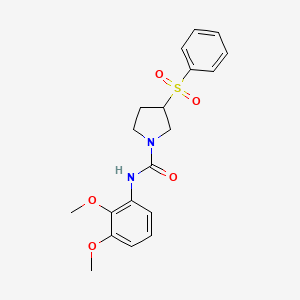
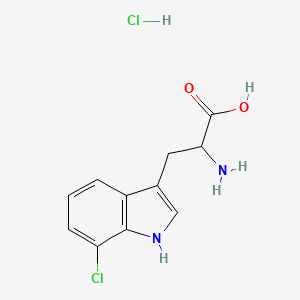
![N'-[(1E)-(3-bromo-2-hydroxy-5-methoxyphenyl)methylidene]-4-(trifluoromethyl)benzohydrazide](/img/structure/B2808468.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2808469.png)
![3H-Oxazolo[3,4-b]isoquinolin-3-one, 1,5,10,10a-tetrahydro-](/img/structure/B2808472.png)
![6-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2808473.png)
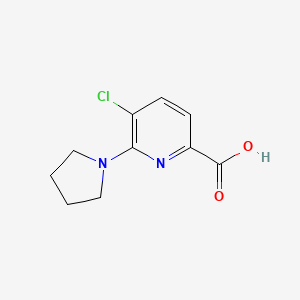


![N-(2-hydroxy-2-(thiophen-2-yl)-2-(thiophen-3-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2808478.png)
